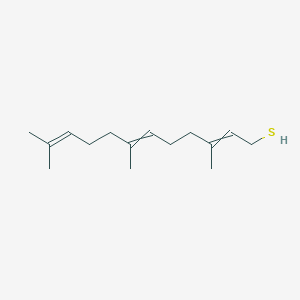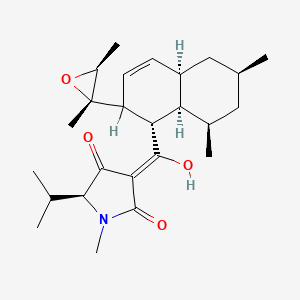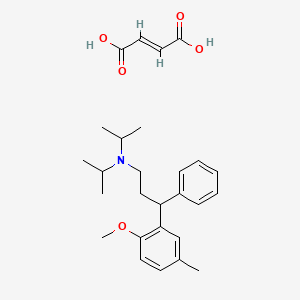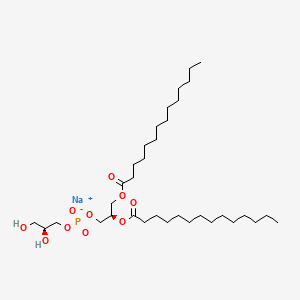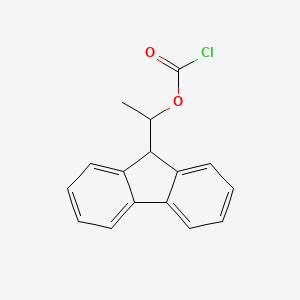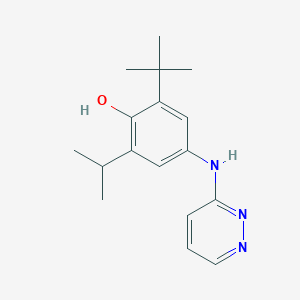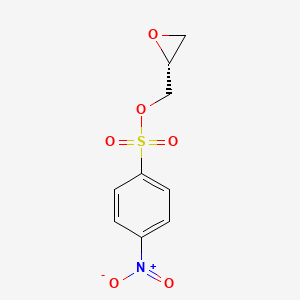
L-Aminobutyric-2,3,3-d3 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aminobutyric-2,3,3-d3 Acid is the labelled analogue of L-Aminobutyric Acid, a receptor antagonist . It has a molecular formula of C4H6D3NO2S and a molecular weight of 106.14 .
Synthesis Analysis
The synthesis of L-2-Aminobutyric acid involves microbial fermentation for enzyme production and then whole-cell catalysis . The process is limited by the low activity of the Ar ASD . The fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .
Molecular Structure Analysis
The IUPAC name for L-Aminobutyric-2,3,3-d3 Acid is (2S)-2-amino-2,3,3-trideuteriobutanoic acid . The InChI key is QWCKQJZIFLGMSD-KLDZMTGISA-N .
Chemical Reactions Analysis
L-Aspartate β-decarboxylase from Acinetobacter radioresistens (Ar ASD) has been modified to convert 3-methylaspartic acid into 2-aminobutyric acid . This activated a novel process for the biosynthesis of 2-aminobutyric acid .
Physical And Chemical Properties Analysis
L-Aminobutyric-2,3,3-d3 Acid has a molecular formula of C4H6D3NO2S and a molecular weight of 106.14 .
科学的研究の応用
1. Postharvest Quality and Antioxidant Activity Enhancement L-Aminobutyric Acid (also known as γ-Aminobutyric Acid or GABA) has been used in the treatment of postharvest fruits to enhance their quality and antioxidant activity . For instance, it has been applied on loquat fruit during cold storage, resulting in reduced weight loss rate, browning index, decay index, respiratory rate, firmness, and lignin content. It also slowed the decreases in total soluble solids, soluble sugar, titratable acidity, and vitamin C contents .
Enzyme Production and Catalysis
L-2-Aminobutyric Acid has been used in microbial fermentation for enzyme production and whole-cell catalysis . The catalytic capacities of cells are directly related to the fermentation process. Using optimized fermentation parameters, it has been demonstrated that L-2-Aminobutyric Acid can be produced industrially by Escherichia coli BL21 .
3. Nonlinear Optical, Vibrational, and Electronic Properties L-2-Aminobutyric Acid has been studied for its nonlinear optical, vibrational, and electronic properties . However, the details of this application are not available in the search results.
Heat Stress Protection in Plants
GABA has been found to protect plants from heat stress . For example, the reproductive function of mung bean plants was improved when treated with GABA under excessive heating .
作用機序
Target of Action
L-Aminobutyric-2,3,3-d3 Acid, also known as γ-Aminobutyric acid (GABA), is primarily targeted at GABA receptors . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . They play a significant role in coordinating brain activity and are critical in neurodevelopmental disorders .
Mode of Action
The compound interacts with its targets, the GABA receptors, in a unique way. It has substantially different modes of action towards different categories of pathogens and pests . For instance, it can harm insects due to its inhibitory effect on neuronal transmission . Moreover, its capacity to modulate the hypersensitive response in attacked host cells has proven to be crucial for host defenses in several pathosystems .
Biochemical Pathways
L-Aminobutyric-2,3,3-d3 Acid plays important roles in connecting carbon and nitrogen metabolic fluxes through the GABA shunt . Activation of GABA metabolism is known to occur in plant tissues following biotic stresses . It can shape plant immune responses against pathogens by modulating reactive oxygen species balance in invaded plant tissues .
Result of Action
The molecular and cellular effects of L-Aminobutyric-2,3,3-d3 Acid’s action are diverse. It has an inhibitory effect on neuronal transmission, which can harm insects . It also has the ability to modulate the hypersensitive response in attacked host cells, which is crucial for host defenses in several pathosystems .
Action Environment
The catalytic capacities of cells producing L-Aminobutyric-2,3,3-d3 Acid are directly related to the fermentation process . The effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . The study found that fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .
Safety and Hazards
将来の方向性
Microbial fermentation for enzyme production and then whole-cell catalysis for L-2-aminobutyric acid (L-ABA) production have huge potential for industrial application . The catalytic capacities of cells are directly related to the fermentation process . Using the optimized fermentation parameters, amplified fermentation was then carried out in a 5000 L fermenter to demonstrate the industrial production of L-ABA by Escherichia coli BL21 .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Aminobutyric-2,3,3-d3 Acid involves the conversion of commercially available starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated acetic acid", "Deuterated ammonia", "Deuterated ethylamine", "Deuterated propionic acid", "Deuterated hydrochloric acid" ], "Reaction": [ "Step 1: Deuterated acetic acid is reacted with deuterated ammonia to form deuterated acetamide.", "Step 2: Deuterated acetamide is then reacted with deuterated ethylamine to form N-(2-deuterioethyl)acetamide.", "Step 3: N-(2-deuterioethyl)acetamide is then reacted with deuterated propionic acid in the presence of deuterated hydrochloric acid to form L-Aminobutyric-2,3,3-d3 Acid." ] } | |
CAS番号 |
81339-59-5 |
製品名 |
L-Aminobutyric-2,3,3-d3 Acid |
分子式 |
C₄H₆D₃NO₂ |
分子量 |
106.14 |
同義語 |
(S)-2-Aminobutanoic-2,3,3-d3 Acid; (S)-(+)-α-2-Aminobutyric-2,3,3-d3 Acid; H-2-ABU-OH-2,3,3-d3; L-α-2-Aminobutyric-2,3,3-d3 Acid; L-Butyrine-2,3,3-d3; L-Ethylglycine-2,3,3-d3; LH-L-ABU-OH-2,3,3-d3; NSC 97060-2,3,3-d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

